1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one
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Overview
Description
1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one is a synthetic organic compound characterized by its quinoline core structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller reaction.
Introduction of Substituents: The 4-chlorophenylmethyl group and the methoxy group are introduced through nucleophilic substitution reactions. Common reagents include chloromethyl ethers and methoxy reagents.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their biological and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and DNA, disrupting cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Uniqueness: 1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one is unique due to its specific substituents, which confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
61297-87-8 |
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Molecular Formula |
C18H16ClNO2 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2-one |
InChI |
InChI=1S/C18H16ClNO2/c1-12-9-18(21)20(11-13-3-5-14(19)6-4-13)17-10-15(22-2)7-8-16(12)17/h3-10H,11H2,1-2H3 |
InChI Key |
CZLUSSDHIYKXGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)OC)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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